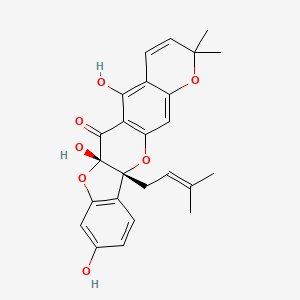
sanggenon A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sanggenon A is a member of chromenes.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Sanggenon A has demonstrated potent anti-inflammatory effects, particularly in cellular models. Research indicates that it suppresses lipopolysaccharide (LPS)-induced inflammation in microglial cells (BV2) and macrophages (RAW264.7). The mechanism involves the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, alongside a reduction in pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This is achieved through the inactivation of the nuclear factor kappa B (NF-κB) signaling pathway and the activation of heme oxygenase-1 (HO-1) via nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Case Study: In Vitro Anti-Inflammatory Activity
| Cell Type | Treatment Concentration | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
|---|---|---|---|
| BV2 Cells | 10 µM | 75 | 70 |
| RAW264.7 Cells | 10 µM | 80 | 65 |
Anticancer Activity
This compound exhibits significant anticancer properties across various cancer cell lines. It has been shown to induce apoptosis in colon cancer cells by increasing reactive oxygen species (ROS) generation and inhibiting nitric oxide production. Furthermore, it affects cellular pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy.
Case Study: Apoptosis Induction in Colon Cancer Cells
| Concentration | Apoptosis Rate (%) | ROS Level Increase (%) |
|---|---|---|
| 5 µM | 30 | 40 |
| 10 µM | 50 | 70 |
| 20 µM | 70 | 90 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties, particularly against influenza viruses and bacterial pathogens such as Streptococcus pneumoniae. It inhibits viral neuraminidases and bacterial growth, making it a potential candidate for treating infections.
Case Study: Antiviral Activity Against Influenza
| Virus Type | Inhibition Concentration | Viral Load Reduction (%) |
|---|---|---|
| Influenza A | 10 µM | 85 |
| Streptococcus pneumoniae | 20 µM | 75 |
Propiedades
Número CAS |
76464-71-6 |
|---|---|
Fórmula molecular |
C25H24O7 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one |
InChI |
InChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1 |
Clave InChI |
WDKDKBZGSVJWSD-JWQCQUIFSA-N |
SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
SMILES isomérico |
CC(=CC[C@@]12C3=C(C=C(C=C3)O)O[C@@]1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
SMILES canónico |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















